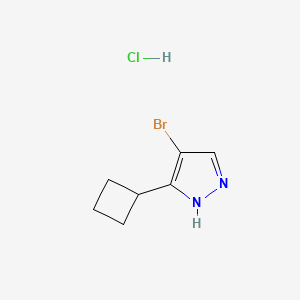
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is reported to react with titanium tetrachloride to afford binary adducts .
Synthesis Analysis
The synthesis of 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride involves several steps . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles . In another method, the first isocyanate is blocked by the blocking agent and then reacted with a polyol to form polyurethanes, where isocyanates are blocked by active hydrogen in the blocking agent .Molecular Structure Analysis
The molecular structure of 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride can be represented by the Inchi Code: 1S/C7H9BrN2.ClH/c8-6-4-9-10-7 (6)5-2-1-3-5;/h4-5H,1-3H2, (H,9,10);1H . The molecular weight of this compound is 237.53 .Chemical Reactions Analysis
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride is involved in various chemical reactions. For example, it can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles . It can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Anticancer Activities
Research has explored the anticancer potential of pyrazole derivatives, highlighting their role as cell cycle inhibitors. For instance, a study developed new pyrazole derivatives as inhibitors of cell cycle kinases, using environmentally sustainable synthesis processes. These compounds showed modest apoptotic effects in human cancer cells, with some inducing a significant increase of cells in the G2/M phases, pointing to their promise as anticancer drugs (Nițulescu et al., 2015). Another study synthesized novel pyrazole derivatives that demonstrated cytotoxic effects against breast cancer and leukemic cells, indicating their potential as antiproliferative agents (Ananda et al., 2017).
Synthesis Methodologies
Several studies have focused on developing efficient synthesis methods for pyrazole derivatives. For example, palladium(II) complexes of pyrazolated thio/selenoethers were synthesized, offering a new route to PdSe and Pd4Se nanoparticles, which could catalyze Suzuki-Miyaura coupling reactions (Sharma et al., 2013). Another study reported a rapid one-pot, four-step synthesis of highly fluorescent 1,3,4,5-tetrasubstituted pyrazoles, showcasing an efficient approach to synthesizing compounds with intense blue fluorescence (Willy & Müller, 2011).
Catalysis and Chemical Properties
Research has also delved into the catalytic properties and chemical behavior of pyrazole derivatives. For example, the inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, were studied as corrosion inhibitors for iron in acidic solutions, demonstrating their potential in corrosion protection (Babić-Samardžija et al., 2005). Another study highlighted the use of a chloro group at C5 of pyrazoles for the regioselective synthesis of 4-arylated pyrazoles, contributing to the field of organic synthesis and functionalization of heterocyclic compounds (Yan et al., 2012).
Safety And Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
4-bromo-5-cyclobutyl-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-6-4-9-10-7(6)5-2-1-3-5;/h4-5H,1-3H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWZMIYHEQHCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2864858.png)
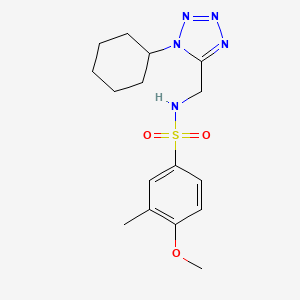
![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)
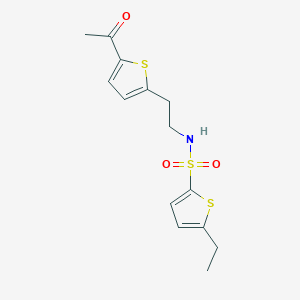



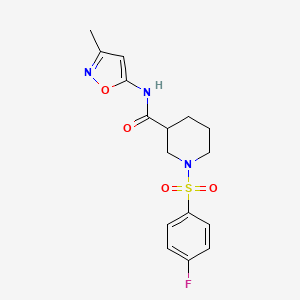
![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)
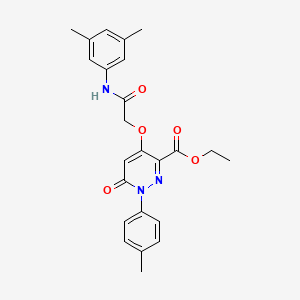
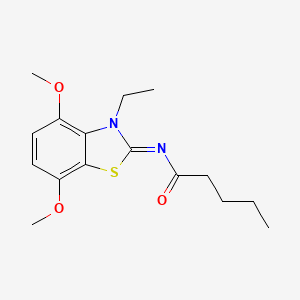
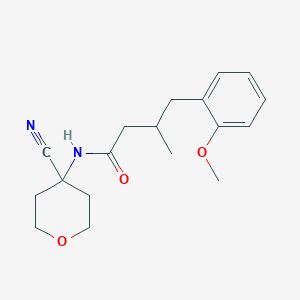
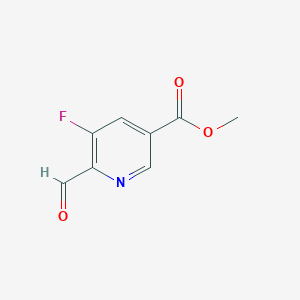
![2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2864877.png)